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molecular formula C17H22ClN3O B8517393 1-(4-Chlorophenyl)-4,4,5-trimethyl-2-(1H-1,2,4-triazol-1-yl)hexan-3-one CAS No. 89517-23-7

1-(4-Chlorophenyl)-4,4,5-trimethyl-2-(1H-1,2,4-triazol-1-yl)hexan-3-one

Cat. No. B8517393
M. Wt: 319.8 g/mol
InChI Key: JLCXTCXEGRMRHT-UHFFFAOYSA-N
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Patent
US04747869

Procedure details

15.6 g (0.08 mol) of 1-(1,2,4-triazol-1-yl)-3,3,4-trimethylpentan-2-one are dissolved in 100 ml of dimethylsulphoxide, and 4.5 g (0.08 mol) of potassium hydroxide, dissolved in 10 ml of water, are added, while cooling. 16.4 g (0.08 mol) of 4-chlorobenzyl bromide, dissolved in 50 ml of dimethylsulphoxide, are added dropwise to the mixture at a rate such that the temperature does not exceed 40° C. Thereafter, the mixture is slowly warmed to 100° C. and stirred for a further 15 hours at this temperature, and the cooled solution is poured onto 500 ml of water. The mixture is extracted with twice 250 ml of methylene chloride, the methylene chloride phase is then extracted with four times 100 ml of water, and the organic phase is evaporated down. The residue is taken up in 100 ml of acetone, and 14.4 g of naphthalene-1,5-disulphonic acid, dissolved in 50 ml of acetone, are added. The 2,3,3-trimethyl-5-(1,2,4-triazol-1-yl)-6-(4-chlorophenyl)-hexan-3-one salt of naphthalene-1,5-disulphonic acid crystallizes out. The precipitate is filtered off under suction and taken up in 250 ml of saturated sodium bicarbonate solution, the aqueous phase is extracted with four times 100 ml of methylene chloride, the methylene chloride phase is extracted with 100 ml of water, and the solvent is distilled off from the organic phase. 17.3 g (67.6% of theory) of 2,3,3-trimethyl-5-(1,2,4-triazol-1-yl)-6-(4-chlorophenyl)-hexan-4-one are obtained as colorless crystals of melting point 91°-94° C.
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
16.4 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:6][C:7](=[O:14])[C:8]([CH3:13])([CH3:12])[CH:9]([CH3:11])[CH3:10])[CH:5]=[N:4][CH:3]=[N:2]1.[OH-].[K+].[Cl:17][C:18]1[CH:25]=[CH:24][C:21]([CH2:22]Br)=[CH:20][CH:19]=1>CS(C)=O.O>[CH3:11][CH:9]([C:8]([CH3:12])([CH3:13])[C:7](=[O:14])[CH:6]([N:1]1[CH:5]=[N:4][CH:3]=[N:2]1)[CH2:22][C:21]1[CH:24]=[CH:25][C:18]([Cl:17])=[CH:19][CH:20]=1)[CH3:10] |f:1.2|

Inputs

Step One
Name
Quantity
15.6 g
Type
reactant
Smiles
N1(N=CN=C1)CC(C(C(C)C)(C)C)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
4.5 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
16.4 g
Type
reactant
Smiles
ClC1=CC=C(CBr)C=C1
Name
Quantity
50 mL
Type
solvent
Smiles
CS(=O)C
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred for a further 15 hours at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
TEMPERATURE
Type
TEMPERATURE
Details
while cooling
ADDITION
Type
ADDITION
Details
are added dropwise to the mixture at a rate such that the temperature
CUSTOM
Type
CUSTOM
Details
does not exceed 40° C
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with twice 250 ml of methylene chloride
EXTRACTION
Type
EXTRACTION
Details
the methylene chloride phase is then extracted with four times 100 ml of water
CUSTOM
Type
CUSTOM
Details
the organic phase is evaporated down
DISSOLUTION
Type
DISSOLUTION
Details
14.4 g of naphthalene-1,5-disulphonic acid, dissolved in 50 ml of acetone
ADDITION
Type
ADDITION
Details
are added
CUSTOM
Type
CUSTOM
Details
The 2,3,3-trimethyl-5-(1,2,4-triazol-1-yl)-6-(4-chlorophenyl)-hexan-3-one salt of naphthalene-1,5-disulphonic acid crystallizes out
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off under suction
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with four times 100 ml of methylene chloride
EXTRACTION
Type
EXTRACTION
Details
the methylene chloride phase is extracted with 100 ml of water
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off from the organic phase

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
CC(C)C(C(C(CC1=CC=C(C=C1)Cl)N1N=CN=C1)=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 17.3 g
YIELD: PERCENTYIELD 67.6%
YIELD: CALCULATEDPERCENTYIELD 67.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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